molecular formula C7H12O3 B1581335 Methyl 4-methyl-2-oxopentanoate CAS No. 3682-43-7

Methyl 4-methyl-2-oxopentanoate

Cat. No. B1581335
CAS RN: 3682-43-7
M. Wt: 144.17 g/mol
InChI Key: LFVDEVQENPHSSD-UHFFFAOYSA-N
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Description

“Methyl 4-methyl-2-oxopentanoate” is a chemical compound with the molecular formula C7H12O3 . It is also known by its IUPAC name “methyl 4-methyl-2-oxopentanoate” and has a molecular weight of 144.17 g/mol . It is a 2-oxo monocarboxylic acid anion that is the conjugate base of 4-methyl-2-oxopentanoic acid . It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite .


Molecular Structure Analysis

The molecular structure of “Methyl 4-methyl-2-oxopentanoate” consists of a pentanoic acid backbone with a keto group at C-2 and a methyl group at C-4 . The InChI code for this compound is 1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h5H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

“Methyl 4-methyl-2-oxopentanoate” is a colorless to yellow liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 184.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Metabolism in Pancreatic Islets

Methyl 4-methyl-2-oxopentanoate is absorbed by isolated pancreatic islets in a concentration- and pH-dependent manner, affecting intracellular amino acid levels and intracellular pH. It stimulates islet-cell respiration, ketone-body formation, and biosynthetic activity, without significantly impacting the metabolism of endogenous nutrients. This compound is incorporated into CO2, water, acetoacetate, L-leucine, islet protein, and lipid, suggesting its involvement in various metabolic pathways within pancreatic islets (Hutton, Sener, & Malaisse, 1979).

Method for Determination in Plasma

A spectrophotometric method using NAD+-dependent D-2-hydroxyisocaproate dehydrogenase from Lactobacillus casei ssp. pseudoplantarum has been developed for estimating 4-methyl-2-oxopentanoate in plasma samples. This method provides a convenient alternative to high performance liquid chromatographic analysis for measuring 4-methyl-2-oxopentanoate content in plasma, particularly for patients with maple syrup urine disease (Schadewaldt, Hummel, Trautvetter, & Wendel, 1989).

Oxidation by Skeletal-Muscle Mitochondria

The oxidation of 4-methyl-2-oxopentanoate by rat skeletal muscle mitochondria shows biphasic kinetics, indicating complex interactions with the mitochondrial metabolic processes. This oxidation process is influenced by various factors, including the presence of other substrates and inhibitors, revealing insights into mitochondrial functions and the regulation of energy metabolism (van Hinsbergh, Veerkamp, & Glatz, 1979).

Insulin Secretion Mechanism

4-Methyl-2-oxopentanoate-induced insulin release in pancreatic islets is associated with a simultaneous increase in islet respiration, ketone-body production, and substrate utilization. This suggests a role for 4-methyl-2-oxopentanoate in stimulating insulin secretion, potentially mediated by changes in the redox state of NADP and Ca transport (Hutton, Sener, & Malaisse, 1979).

Branched Chain Oxoacid Oxidation in Liver

Research on rat liver mitochondria has demonstrated that 4-methyl-2-oxopentanoate oxidation is independent of exogenous coenzyme A and NAD+. Carnitine was found to stimulate this oxidation, providing insights into the regulation of branched chain oxoacid dehydrogenase in liver mitochondria (May, Aftring, & Buse, 1980).

Safety and Hazards

The safety information for “Methyl 4-methyl-2-oxopentanoate” indicates that it has a GHS07 pictogram and a signal word of "Warning" . Specific hazards are not mentioned, but general safety measures for handling chemical substances should be followed, including avoiding personal contact, inhalation, and contact with moisture .

Mechanism of Action

Target of Action

Methyl 4-methyl-2-oxopentanoate is a metabolite found in both yeast (Saccharomyces cerevisiae) and humans (Homo sapiens) The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that this compound is involved in various metabolic reactions in both yeast and humans . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Methyl 4-methyl-2-oxopentanoate is involved in several biochemical pathways. According to the KEGG database , it participates in the degradation and biosynthesis of valine, leucine, and isoleucine. It also plays a role in lipoic acid metabolism, glucosinolate biosynthesis, and 2-oxocarboxylic acid metabolism . The downstream effects of these pathways include the production of energy, synthesis of essential biomolecules, and regulation of various cellular processes.

Result of Action

Methyl 4-methyl-2-oxopentanoate has been found to stimulate islet-cell respiration, ketone-body formation, and biosynthetic activity in rat pancreatic islets . This suggests that the compound may have significant effects at the molecular and cellular levels.

properties

IUPAC Name

methyl 4-methyl-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVDEVQENPHSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338058
Record name Methyl 4-methyl-2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-2-oxopentanoate

CAS RN

3682-43-7
Record name Methyl 4-methyl-2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-2-oxo-pentanoic acid (3.4 g, 26 mmol) in methanol (12 mL) and 2,2-dimethoxypropane (48 mL) is added chlorotrimethylsilane (0.38 mL). The reaction mixture is stirred at ambient temperature overnight. The reaction mixture is concentrated under reduced pressure to give the title compound as an oil, (3.8 g, quant.). 1H NMR (400 MHz, CDCl3): δ 3.86 (s, 3H), 2.72 (d, 2H), 2.16 (m, 1H), 0.96 (d, 6H).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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